molecular formula C19H20ClFN2O3S B11232532 N-(3-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(3-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11232532
M. Wt: 410.9 g/mol
InChI Key: ZHNSGLMSWQWMLF-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a chlorophenyl and a fluorophenyl group, along with a methanesulfonyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. The methanesulfonyl group is added via sulfonylation reactions, often using methanesulfonyl chloride as the sulfonylating agent. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methanesulfonyl group, in particular, enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-4-1-5-18(11-16)22-19(24)15-3-2-10-23(12-15)27(25,26)13-14-6-8-17(21)9-7-14/h1,4-9,11,15H,2-3,10,12-13H2,(H,22,24)

InChI Key

ZHNSGLMSWQWMLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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